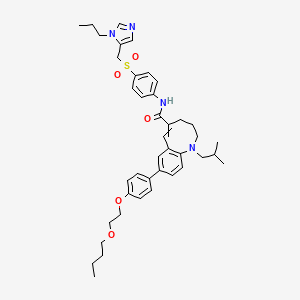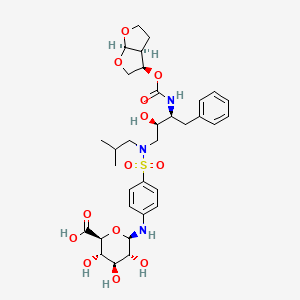
(Z)-Eprosartan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Eprosartan is a synthetic, non-peptide angiotensin II receptor antagonist (AIIRA) developed by Daiichi Sankyo. It is the first of its kind in the world and has been used in the treatment of hypertension and other cardiovascular diseases. The drug has been found to be effective in reducing blood pressure and improving heart health. It is a safe and well-tolerated drug, with few side effects.
Applications De Recherche Scientifique
Treatment of Hypertension : Eprosartan is primarily used in treating hypertension, demonstrating superior antihypertensive efficacy to placebo and similar blood pressure-lowering effects to enalapril (Plosker, 2009). Its use in combination with hydrochlorothiazide is beneficial in reversing potassium loss associated with thiazide diuretics.
Cardiovascular and Cerebrovascular Events : In the MOSES trial, eprosartan was associated with improved clinical outcomes in hypertensive patients with previous cerebrovascular events compared to nitrendipine (Schrader et al., 2005).
Cognitive Function : Eprosartan has been shown to modestly improve cognitive function in patients aged 50 and above with newly diagnosed hypertension in the OSCAR study (Plosker, 2009).
Pharmacokinetics and Drug Interactions : Eprosartan does not significantly affect the pharmacodynamics of warfarin, indicating a low propensity for pharmacokinetic drug interactions (Kazierad et al., 1998). It is well-tolerated and has a neutral effect on metabolic parameters like serum lipid levels and glucose homeostasis.
Hepatic Uptake and Biliary Excretion : The hepatic uptake and biliary excretion of eprosartan involve OATP and MRP2-mediated mechanisms in both rats and humans (Sun et al., 2014).
Cardioprotective Effects : Eprosartan has shown benefits in improving cardiac function in a swine working heart model of ischemia-reperfusion injury, suggesting its potential cardioprotective effects (Weymann et al., 2014).
Renal Protection : Eprosartan reduced cardiac hypertrophy and protected the heart and kidneys in hypertensive stroke-prone rats, preserving cardiac and renal structural integrity (Barone et al., 2001).
Pharmacodynamics and Tolerability : Eprosartan is generally well tolerated, with a tolerability profile similar to placebo and a low potential for serious adverse events (McClellan & Balfour, 2020).
Effects on the Hemostatic System : Eprosartan has been observed to induce positive changes in the hemostatic system in patients with chronic kidney disease associated with hereditary thrombophilia (Kaliuzhin et al., 2013).
Propriétés
IUPAC Name |
4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Eprosartan | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










